molecular formula C21H27N3O4S B11142955 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one

6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11142955
M. Wt: 417.5 g/mol
InChI Key: HJVBTEAGKLVDGM-UHFFFAOYSA-N
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Description

6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, a benzyl group, and a pyridazinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications .

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

6-(4-benzylpiperidine-1-carbonyl)-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C21H27N3O4S/c25-20-7-6-19(22-24(20)18-10-13-29(27,28)15-18)21(26)23-11-8-17(9-12-23)14-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2

InChI Key

HJVBTEAGKLVDGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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